![molecular formula C12H15N5S B14294748 N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine CAS No. 112598-38-6](/img/structure/B14294748.png)
N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine is a complex organic compound that features a thiazole ring substituted with a dimethylamino group and a guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine typically involves the reaction of 3-(dimethylamino)phenyl isothiocyanate with guanidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazoles.
Aplicaciones Científicas De Investigación
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)phenol
- 4-Dimethylaminocinnamaldehyde
- N,N-Dimethylaniline
Uniqueness
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine is unique due to its combination of a thiazole ring and a guanidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propiedades
Número CAS |
112598-38-6 |
|---|---|
Fórmula molecular |
C12H15N5S |
Peso molecular |
261.35 g/mol |
Nombre IUPAC |
2-[4-[3-(dimethylamino)phenyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C12H15N5S/c1-17(2)9-5-3-4-8(6-9)10-7-18-12(15-10)16-11(13)14/h3-7H,1-2H3,(H4,13,14,15,16) |
Clave InChI |
IYZQLBUWRIONKY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


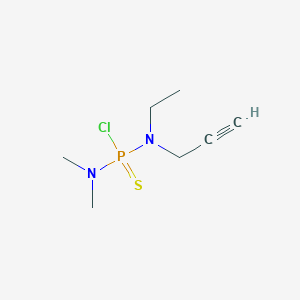
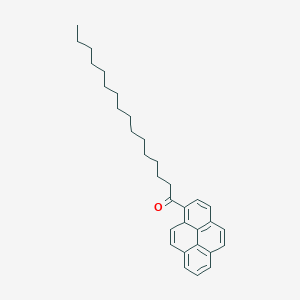
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
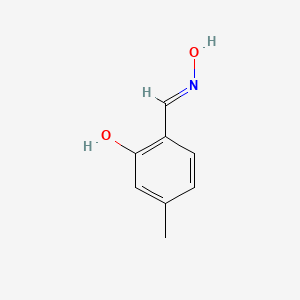
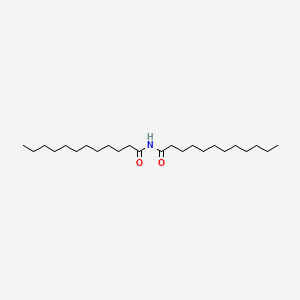
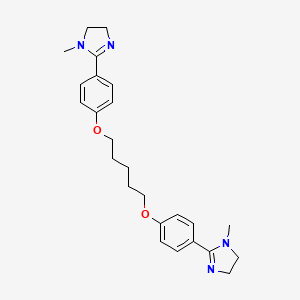
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

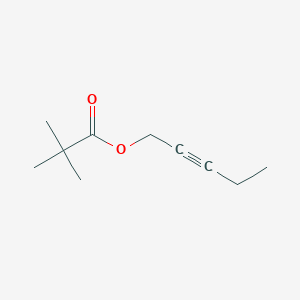
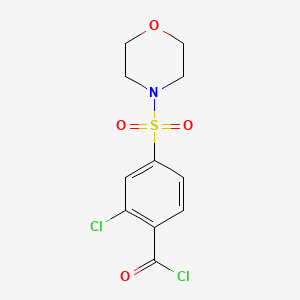
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
